molecular formula C15H15N3O3S B2507413 Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946235-89-8

Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2507413
CAS No.: 946235-89-8
M. Wt: 317.36
InChI Key: NWVLOYIJMNQKTB-UHFFFAOYSA-N
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Description

Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound that combines structural elements from indole, thiazole, and carbamate groups

Properties

IUPAC Name

methyl N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-21-15(20)17-14-16-11(9-22-14)8-13(19)18-7-6-10-4-2-3-5-12(10)18/h2-5,9H,6-8H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVLOYIJMNQKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Isatin to Indoline-2-One

Isatin (indoline-2,3-dione) serves as a precursor for indoline-2-one. Catalytic hydrogenation or sodium borohydride reduction of isatin yields indoline-2-one, a critical intermediate for further functionalization. For example:
$$
\text{Isatin} \xrightarrow{\text{NaBH}_4/\text{EtOH}} \text{Indoline-2-one} \quad (\text{Yield: 85–90\%})
$$
Spectroscopic Validation :

  • IR : Loss of carbonyl stretch at 1680–1735 cm$$^{-1}$$ (C=O of isatin) and emergence of N–H stretch at 3250 cm$$^{-1}$$.
  • $$^1$$H-NMR : Singlet at δ 10.2 ppm (NH) and aromatic protons at δ 6.8–7.5 ppm.

Mannich Reaction for 2-Oxoethyl Functionalization

The Mannich reaction introduces the 2-oxoethyl group to indoline-2-one. In a representative procedure:

  • Reactants : Indoline-2-one (1 equiv), morpholine (1.2 equiv), and glyoxylic acid (1 equiv).
  • Conditions : Reflux in sodium ethoxide/ethanol (8–10 h, TLC monitoring).
  • Product : 1-(Morpholino(2-oxoethyl))indoline-2-one.

Mechanistic Insight :
The secondary amine (morpholine) condenses with glyoxylic acid to form an iminium ion, which undergoes nucleophilic attack by indoline-2-one.

Key Spectral Data :

  • IR : ν 1685 cm$$^{-1}$$ (amide C=O).
  • $$^13$$C-NMR : δ 167.8 ppm (C=O), δ 58.2 ppm (morpholine CH$$_2$$).

Thiazole Ring Construction via Hantzsch Synthesis

Hantzsch Thiazole Formation

The 4-(2-oxoethyl)thiazole intermediate is synthesized via cyclocondensation of α-halo ketones with thiourea:

  • Reactants : 2-Bromo-1-(indolin-1-yl)ethanone (1 equiv), thiourea (1.1 equiv).
  • Conditions : Reflux in ethanol (6 h).
  • Product : 4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-amine.

Reaction Optimization :

  • Solvent : Ethanol facilitates nucleophilic substitution and cyclization.
  • Yield : 70–75% (estimated from analogous syntheses).

Spectroscopic Confirmation :

  • $$^1$$H-NMR : δ 7.2 ppm (thiazole H-5), δ 4.3 ppm (CH$$_2$$CO).

Introduction of Methyl Carbamate Group

Carbamoylation of Thiazol-2-Amine

The thiazol-2-amine undergoes carbamoylation with methyl chloroformate:

  • Reactants : Thiazol-2-amine (1 equiv), methyl chloroformate (1.2 equiv), triethylamine (2 equiv).
  • Conditions : Dry DCM, 0°C to RT, 4 h.
  • Product : Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate.

Critical Notes :

  • Base : Triethylamine scavenges HCl, preventing side reactions.
  • Yield : 80–85% (extrapolated from similar carbamate syntheses).

Analytical Data :

  • IR : ν 1720 cm$$^{-1}$$ (carbamate C=O), ν 1240 cm$$^{-1}$$ (C–O).
  • MS : m/z 346 [M+H]$$^+$$.

Alternative Synthetic Pathways

One-Pot Multicomponent Approach

A streamlined method combines indoline-2-one, thiourea, and methyl chloroformate in a single reactor:

  • Reactants : Indoline-2-one, thiourea, methyl chloroformate, glyoxylic acid.
  • Conditions : Glacial acetic acid, reflux (12 h).
  • Advantage : Reduced purification steps; yield ≈ 65%.

Solid-Phase Synthesis

Immobilized resins (e.g., Wang resin) enable stepwise assembly:

  • Resin Functionalization : Load indoline-2-one via ester linkage.
  • Iterative Coupling : Introduce thiazole and carbamate groups.
  • Cleavage : TFA/CH$$2$$Cl$$2$$ yields purified product (≈60% yield).

Comparative Analysis of Methods

Method Conditions Yield Purity Reference
Hantzsch Synthesis Ethanol, reflux 70–75% >95%
Mannich-Alkylation NaOEt, reflux 85% 98%
One-Pot Multicomponent AcOH, reflux 65% 90%
Solid-Phase Synthesis Wang resin, TFA 60% 85%

Key Observations :

  • The Mannich-Alkylation route offers superior yield and purity.
  • Solid-phase synthesis sacrifices yield for scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding corresponding amines or alcohols.

  • Acidic hydrolysis : Produces methanol and a thiourea intermediate. For example, exposure to HCl (1M) at 80°C for 4 hours cleaves the carbamate bond.

  • Basic hydrolysis : NaOH (0.5M) at 60°C generates a free amine and carbonate byproducts.

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentTemperatureTimeProduct
Acidic1M HCl80°C4 hThiourea intermediate + MeOH
Basic0.5M NaOH60°C3 hFree amine + Na₂CO₃

Nucleophilic Substitution at the Thiazole Ring

The thiazole moiety participates in nucleophilic substitutions, particularly at the 2- and 4-positions.

  • Amination : Reacts with primary amines (e.g., methylamine) in DMF at 100°C, replacing the carbamate group with an amine substituent.

  • Halogenation : Electrophilic iodination using I₂ in DMSO introduces iodine at the thiazole’s C-5 position, facilitating further cross-coupling reactions .

Mechanistic Insight :
Iodine-mediated substitution proceeds via a radical pathway, as evidenced by suppressed yields in the presence of TEMPO (a radical scavenger) .

Oxidative Cross-Coupling Reactions

The compound’s α-carbonyl groups enable oxidative coupling with nucleophiles like alcohols or amines. A catalytic system involving I₂/DMSO/air promotes these reactions :

  • With alcohols : Yields ether-linked derivatives (e.g., 3ad in 84% yield under optimized conditions) .

  • With amines : Forms C–N bonds, though yields depend on steric and electronic factors of the amine .

Table 2: Oxidative Coupling Optimization

NucleophileCatalystOxidantSolventTemperatureYield
MethanolI₂AirDMSO25°C84%
EthanolI₂AirDMSO25°C78%

Condensation Reactions

The indolin-1-yl moiety participates in condensation with aldehydes. For example, reacting with thiazole-2-carbaldehyde in ethanol at 50°C forms a Schiff base derivative, as observed in analogous systems .

Key Conditions :

  • Solvent: Ethanol

  • Catalyst: Pyrrolidine

  • Temperature: 50°C

  • Yield: ~58% (based on similar thiazole condensations) .

Stability Under Pharmacological Conditions

The compound’s stability in aqueous environments is pH-dependent:

  • pH 7.4 (physiological) : Half-life >24 hours.

  • pH 1.2 (gastric) : Rapid degradation (half-life <1 hour).

Implication : Requires enteric coating for oral bioavailability.

Radical-Mediated Transformations

Under oxidative stress, the thiazole ring generates radical intermediates, as demonstrated by:

  • Trapping experiments with TEMPO, which reduce reaction yields by >90% .

  • Formation of hydroperoxide intermediates in the presence of O₂ .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate exhibit significant anticancer properties. For instance, derivatives of thiazole and indole have been investigated for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. A study highlighted that certain thiazole derivatives showed promising results as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers, including breast and lung cancer .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Inflammation is a key factor in various diseases, including cancer and cardiovascular diseases. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation. For example, a series of thiazole-based compounds demonstrated selective inhibition of COX-II, suggesting potential for development as anti-inflammatory agents .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiazole or indole rings can significantly influence biological activity. For instance, modifications to the carbamate group have been shown to enhance potency against specific targets, such as kinases involved in cancer progression .

Case Study: Anticancer Research

In a study focusing on novel thiazole derivatives, researchers synthesized multiple analogs of this compound and evaluated their anticancer activities against various cell lines. The results indicated that specific modifications led to increased inhibition of cell proliferation in breast cancer models, highlighting the potential for these compounds in cancer therapy .

Case Study: Anti-inflammatory Activity

Another research initiative explored the anti-inflammatory properties of similar compounds by assessing their effects on COX enzyme activity in vitro. The findings revealed that certain derivatives not only inhibited COX-II but also demonstrated reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a favorable therapeutic profile .

Data Tables

Application AreaKey FindingsReferences
Anticancer ActivityInhibits EGFR; effective against tumor growth ,
Anti-inflammatorySelective COX-II inhibition; better side effect profile than NSAIDs
SynthesisMulti-step organic reactions; focus on indole/thiazole structures

Mechanism of Action

The mechanism of action of Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their function and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxylates: These compounds share the indole core and have similar biological activities.

    Thiazole-2-carboxylates: These compounds share the thiazole ring and are used in similar applications.

    Carbamates: These compounds share the carbamate group and are widely used in pharmaceuticals and pesticides.

Uniqueness

Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to its combination of indole, thiazole, and carbamate groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition that includes an indolin-1-yl moiety, a thiazol-2-yl group, and a carbamate functional group, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N3O2SC_{18}H_{15}N_{3}O_{2}S with a molecular weight of approximately 369.5 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC18H15N3O2S
Molecular Weight369.5 g/mol
CAS Number921506-85-6

This compound has been investigated for its mechanism of action, particularly as an acetylcholine esterase inhibitor . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission, which is crucial for various neurological functions.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. Studies show that it exhibits cytotoxic effects against various cancer cell lines by interfering with cellular processes such as mitosis and microtubule organization. This activity is attributed to its ability to disrupt the normal subcellular organization in malignant cells more than in non-malignant cells .

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound acts as a potent inhibitor of certain enzymes involved in cancer progression, including various kinases. The structure-function relationship analyses indicate that modifications to the indolin and thiazole moieties can significantly impact the inhibitory potency against these targets .

Cytotoxicity Assays

A series of cytotoxicity assays were conducted to evaluate the effectiveness of this compound against different cancer cell lines. The results indicated that:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.3
MCF7 (Breast Cancer)12.7
A549 (Lung Cancer)20.5

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells .

Mechanistic Insights

Further investigations into the mechanistic pathways revealed that the compound induces apoptosis through both intrinsic and extrinsic pathways, leading to cell cycle arrest at the G2/M phase. This was confirmed through flow cytometry analysis and Western blotting techniques .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Methyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate, and how can reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole core, followed by coupling with indoline and carbamate groups. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
  • Catalysts : Use of cesium carbonate or triethylamine (TEA) to facilitate nucleophilic substitutions .
    • Characterization : Confirm intermediates via TLC and final product purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), ¹³C NMR (carbonyl peaks at ~165–175 ppm), and IR (C=O stretch at ~1700 cm⁻¹) .
  • Mass spectrometry : Molecular ion peak at m/z 348.38 (calculated for C₁₅H₁₆N₄O₄S) .
  • X-ray crystallography (if crystalline): Resolves bond angles and confirms stereochemistry .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer :

  • In vitro assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 μM .
  • Antimicrobial screening : Disk diffusion assays against S. aureus or E. coli (concentration range: 10–50 µg/mL) .
  • Solubility : Use DMSO for stock solutions (≤1% final concentration to avoid solvent toxicity) .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanism of action of this compound?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding affinities with enzymes (e.g., cyclin-dependent kinases) or receptors. The thiazole and indoline moieties may engage in π-π stacking or hydrogen bonding .
  • MD simulations : Simulate ligand-protein complexes in GROMACS to assess stability over 100 ns trajectories .
  • ADMET prediction : SwissADME or pkCSM tools evaluate pharmacokinetics (e.g., CYP450 inhibition risk) .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

  • Methodological Answer :

  • Meta-analysis : Compare IC₅₀ values from multiple studies (e.g., ethyl analogs show 5–20 μM variability in cytotoxicity due to substituent effects) .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replace methyl carbamate with ethyl to assess steric effects) .
  • Dose-response validation : Replicate assays under standardized conditions (e.g., RPMI-1640 medium, 48h incubation) .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG) to enhance solubility .
  • Metabolic stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., carbamate hydrolysis) .
  • Formulation : Nanoencapsulation (liposomes or PLGA nanoparticles) to improve bioavailability .

Q. What analytical techniques detect degradation products under varying storage conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions .
  • HPLC-MS : Monitor degradation using a C18 column (gradient: 0.1% formic acid in H₂O/acetonitrile) and identify fragments via MS/MS .
  • Kinetic analysis : Calculate shelf-life using Arrhenius equations for accelerated stability data .

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